N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide
Description
N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorinated phenyl ring, a sulfamoyl group, and a tetramethylazepane moiety, making it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O3S/c1-17(2)7-8-22(12-18(3,4)11-17)16(23)21-10-13-9-14(26(20,24)25)5-6-15(13)19/h5-6,9H,7-8,10-12H2,1-4H3,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNKOQCHOCRFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC(C1)(C)C)C(=O)NCC2=C(C=CC(=C2)S(=O)(=O)N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Phenyl Ring:
Synthesis of the Tetramethylazepane Moiety: This involves the formation of the azepane ring with four methyl groups attached.
Coupling of the Two Moieties: The final step involves coupling the fluorinated phenyl ring with the tetramethylazepane moiety through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and scalable processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom and sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide involves its interaction with specific molecular targets. The fluorinated phenyl ring and sulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetramethylazepane moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylpiperidine-1-carboxamide
- N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylhexane-1-carboxamide
Uniqueness
N-[(2-fluoro-5-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorinated phenyl ring and sulfamoyl group provides unique chemical properties, while the tetramethylazepane moiety offers stability and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
